3-((1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)哌啶-4-基)甲氧基)-5,6,7,8-四氢苯并喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain several structural components common in medicinal chemistry, including a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a tetrahydrocinnoline moiety . These structures are often found in biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting properties. The triazolo[4,3-b]pyridazine ring, for example, is a heterocyclic structure known to impart biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been shown to exhibit various biological activities, including antiviral and antitumor activity .科学研究应用
抗组胺和抗炎应用
与“3-((1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)哌啶-4-基)甲氧基)-5,6,7,8-四氢苯并喹啉”结构相关的化合物已被合成并评估其抗组胺活性和对嗜酸性粒细胞浸润的抑制作用,表明在治疗特应性皮炎和过敏性鼻炎等疾病中具有潜在应用 (Gyoten 等,2003 年)。
抗菌活性
相关化学结构的新衍生物已显示出抗菌活性,表明开发新型抗菌剂的潜力。这包括对细菌和真菌的活性,突出了这些化合物的广谱潜力 (El Mariah,2009 年)。
抗糖尿病应用
对三唑并哒嗪-6-基取代哌嗪的研究(一类与所讨论化合物相似的化合物)已经展开,以探索它们作为抗糖尿病药物的潜力。对这些化合物进行了二肽基肽酶-4 (DPP-4) 抑制潜能和胰岛素促分泌活性的评估,表明它们在糖尿病管理中发挥作用 (Bindu 等,2019 年)。
环转化和化学合成
对缩合嘧啶的环转化和相关化合物合成方面的研究为该化学类别的化学理解和潜在的合成应用做出了贡献 (Miyashita 等,1991 年)。
腺苷 A2a 受体的拮抗活性
与所讨论化合物在结构上相关的三唑并[1,5-a][1,3,5]三嗪的衍生物已显示出对腺苷 A2a 受体的有效且选择性的拮抗活性。这表明在治疗神经系统疾病,包括帕金森病方面具有潜在应用 (Vu 等,2004 年)。
未来方向
作用机制
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. These proteins recognize and bind to acetylated lysine residues on histone tails, influencing chromatin structure and function .
Mode of Action
The compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity. This compound’s interaction with BRD4 leads to a decrease in the protein’s activity .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. One of the most significant effects is the downregulation of c-Myc , a transcription factor that plays a key role in cell cycle progression, apoptosis, and cellular transformation . The downregulation of c-Myc can lead to the inhibition of tumor growth .
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , resulting in an excellent pharmacokinetic profile . .
Result of Action
The result of the compound’s action is a high potency in vitro and in vivo , leading to the downregulation of c-Myc and tumor growth inhibition in xenograft studies . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.
属性
IUPAC Name |
3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-4-16-15(3-1)11-19(23-21-16)27-12-14-7-9-25(10-8-14)18-6-5-17-22-20-13-26(17)24-18/h5-6,11,13-14H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPZIFMLYXDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。